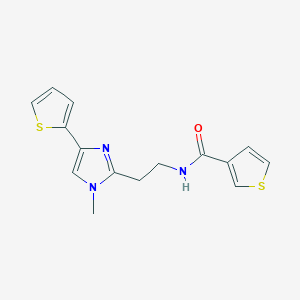

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide backbone linked to a 1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl ethyl moiety. Its structure integrates two thiophene rings and an imidazole core, which are critical for its electronic and steric properties. The compound’s synthesis typically involves coupling reactions between thiophene-derived carbonyl chlorides and amine-functionalized imidazole intermediates under anhydrous conditions, as seen in analogous protocols .

Key structural attributes include:

- Imidazole core: Enhances binding affinity to biological targets, such as enzymes or receptors, due to its hydrogen-bonding capability and aromaticity .

- Ethyl linker: Provides flexibility, enabling optimal spatial orientation for intermolecular interactions.

The compound’s molecular formula is C₁₆H₁₆N₃OS₂, with a molecular weight of 330.43 g/mol. High-resolution mass spectrometry (HRMS) data for similar compounds, such as [M+H]⁺ peaks at m/z 243.0695 (calculated) and 243.0670 (observed), validate synthetic accuracy .

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-18-9-12(13-3-2-7-21-13)17-14(18)4-6-16-15(19)11-5-8-20-10-11/h2-3,5,7-10H,4,6H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZDQZNGACWDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions

Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thiophene Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated imidazole derivative.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine group on the imidazole ring with a thiophene-3-carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) are commonly employed.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazole and thiophene rings allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- The target compound’s thiophene-3-carboxamide group distinguishes it from N-(2-nitrophenyl)thiophene-2-carboxamide , which has a nitro-phenyl substituent and a thiophene-2-carboxamide backbone. The latter exhibits significant dihedral angles (8.50°–16.07°) between aromatic rings, influencing crystallinity and packing .

- Ethyl-linked thiophene-imidazole hybrids (e.g., the target) show greater conformational flexibility than rigid tetrahydronaphthalene derivatives .

Key Observations :

- The target compound’s imidazole-thiophene hybrid structure may enhance dual bioactivity (antimicrobial and enzyme inhibition) compared to simpler thiophene carboxamides .

- Unlike piperazinyl quinolones, which target DNA gyrase , the compound’s mechanism likely involves thiophene-mediated membrane disruption or imidazole-driven enzyme inhibition.

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 331.5 g/mol. The compound features an imidazole ring, thiophene moieties, and a carboxamide functional group, which contribute to its diverse biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can act as a ligand, potentially inhibiting enzymes involved in various metabolic pathways.

- Receptor Binding : The structural arrangement allows for interactions with specific receptors, modifying their activity.

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures exhibit antiviral properties by inhibiting viral polymerases and other key enzymes .

Antiviral Activity

Research indicates that compounds with similar structural features demonstrate significant antiviral activity. For instance, derivatives have been shown to inhibit the activity of the Hepatitis C virus (HCV) NS5B polymerase with IC50 values as low as 0.35 μM . Such efficacy suggests that this compound could be explored further for its antiviral potential.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents . The mechanism appears to involve the activation of apoptotic pathways through receptor-mediated signaling.

Study 1: Antiviral Efficacy

In a study published in Molecules, researchers evaluated the antiviral effectiveness of various substituted imidazole derivatives against HCV. The findings indicated that compounds with thiophene substitutions exhibited enhanced inhibitory effects compared to standard treatments .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 32.2 | HCV NS5B |

| Compound B | 31.9 | HCV NS5B |

| This compound | TBD | TBD |

Study 2: Anticancer Activity

A study focusing on the cytotoxic effects of various heterocyclic compounds demonstrated that those containing thiophene and imidazole rings significantly inhibited cell proliferation in cancer models . The study highlighted the importance of structural complexity in enhancing biological activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | FaDu | 15.0 |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide?

- The compound can be synthesized via multi-step reactions involving:

- Imidazole ring formation : Condensation of thiophene-2-carbaldehyde derivatives with methylamine precursors under reflux conditions (e.g., acetonitrile, acetic acid) .

- Carboxamide coupling : Reaction of thiophene-3-carbonyl chloride with a secondary amine intermediate (e.g., via Schotten-Baumann conditions or carbodiimide-mediated coupling) .

- Purification : Column chromatography or recrystallization from solvents like DMF/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm regiochemistry of the imidazole and thiophene moieties (e.g., distinguishing between C-2 and C-4 substitution on imidazole) .

- IR spectroscopy : To verify carboxamide C=O stretches (~1650–1680 cm⁻¹) and imidazole N-H stretches (~3150 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays .

- Hydrophobic interactions : Use ethanol or acetonitrile for chromatographic separation due to the compound’s limited aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Functional group modulation : Replace the thiophene-3-carboxamide with furan or pyridine analogs to assess electronic effects on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the imidazole ring to evaluate potency against cancer cell lines .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with carboxamide, π-π stacking with thiophene) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., MTT, apoptosis) under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM range) to address variability in IC50 values .

- Off-target profiling : Screen against unrelated enzymes (e.g., carbonic anhydrase II vs. IX) to confirm selectivity .

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction : Tools like SwissADME to optimize logP (target: 2–4) and reduce CYP3A4 inhibition risks .

- Molecular dynamics simulations : Evaluate binding persistence to targets (e.g., kinases) over 100 ns trajectories to prioritize stable interactions .

Q. What methods validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm compound-induced stabilization of suspected targets (e.g., carbonic anhydrase IX in hypoxic cancer cells) .

- Knockdown/rescue experiments : siRNA silencing of the target protein followed by activity restoration via overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.